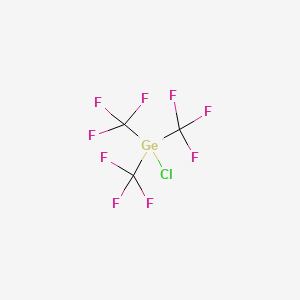

Tris(trifluoromethyl)chlorogermane

Description

Properties

CAS No. |

66348-17-2 |

|---|---|

Molecular Formula |

C3ClF9Ge |

Molecular Weight |

315.10 g/mol |

IUPAC Name |

chloro-tris(trifluoromethyl)germane |

InChI |

InChI=1S/C3ClF9Ge/c4-14(1(5,6)7,2(8,9)10)3(11,12)13 |

InChI Key |

VKCQPKOVFIVMCB-UHFFFAOYSA-N |

Canonical SMILES |

C(F)(F)(F)[Ge](C(F)(F)F)(C(F)(F)F)Cl |

Origin of Product |

United States |

Synthetic Methodologies for Tris Trifluoromethyl Chlorogermane

Precursor Chemistry and Starting Material Considerations

The primary and most logical starting material for the synthesis of tris(trifluoromethyl)chlorogermane is germanium tetrachloride (GeCl₄) . wikipedia.orgnih.gov This compound is a readily available, colorless liquid that serves as a common precursor in the production of purified germanium metal and its oxide, GeO₂. wikipedia.org Its four chloro-substituents provide reactive sites for nucleophilic substitution by trifluoromethylating agents. The synthesis of GeCl₄ itself typically involves the dissolution of germanium dioxide in concentrated hydrochloric acid, followed by fractional distillation to achieve high purity. wikipedia.org

The choice of GeCl₄ as the precursor is dictated by the need for a germanium source with leaving groups that can be readily displaced by the incoming trifluoromethyl (CF₃) nucleophile. The chlorine atoms in GeCl₄ fulfill this role effectively.

Direct Trifluoromethylation Approaches to Germanium Halides

Direct trifluoromethylation involves the direct reaction of a germanium halide with a trifluoromethylating agent. This approach is the most straightforward but requires careful control to achieve the desired degree of substitution.

Trifluoromethylation Reagents and Their Mechanisms

A variety of reagents have been developed for the introduction of the trifluoromethyl group into organic and organometallic compounds. wikipedia.orgresearchgate.net These can be broadly categorized as nucleophilic, electrophilic, and radical trifluoromethylating agents. For the synthesis of (CF₃)₃GeCl from GeCl₄, nucleophilic trifluoromethylation is the most relevant pathway.

Key nucleophilic trifluoromethylating reagents include:

Trifluoromethylcopper (CuCF₃): This reagent, often generated in situ, is a potent source of the CF₃ nucleophile. ontosight.aiorganic-chemistry.org It is known to react with aryl and heteroaryl halides, and its application to germanium halides follows a similar principle of nucleophilic substitution. organic-chemistry.org The reaction with GeCl₄ is proposed to proceed via a nucleophilic attack of the CF₃ group from the copper reagent onto the germanium center, displacing a chloride ion. This process is repeated to introduce multiple CF₃ groups. ontosight.ai

(Trifluoromethyl)trimethylsilane (TMSCF₃ or Ruppert-Prakash Reagent): This is a widely used and commercially available nucleophilic trifluoromethylating agent. wikipedia.orgyoutube.com Its activity is typically initiated by a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), which generates a hypervalent silicon species that delivers the CF₃ anion. wikipedia.orgyoutube.com The mechanism of trifluoromethylation using TMSCF₃ involves the nucleophilic attack of the "naked" CF₃⁻ or a related silicate (B1173343) species on the electrophilic germanium center. acs.org

The general mechanism for the nucleophilic trifluoromethylation of GeCl₄ can be depicted as a series of sequential substitution reactions:

GeCl₄ + "CF₃⁻" → (CF₃)GeCl₃ + Cl⁻ (CF₃)GeCl₃ + "CF₃⁻" → (CF₃)₂GeCl₂ + Cl⁻ (CF₃)₂GeCl₂ + "CF₃⁻" → (CF₃)₃GeCl + Cl⁻

The reaction is often driven by the formation of a stable metal halide salt (e.g., CuCl or fluorinated silicon species).

Reaction Conditions and Optimization for (CF₃)₃GeCl Synthesis

The synthesis of this compound can be achieved by reacting germanium tetrachloride with trifluoromethylcopper, followed by an oxidation step. ontosight.ai While specific, detailed optimization studies for the synthesis of (CF₃)₃GeCl are not extensively reported in publicly available literature, general principles of trifluoromethylation reactions can be applied.

Key parameters for optimization include:

Solvent: The choice of solvent is crucial and can influence the reactivity of the trifluoromethylating agent and the solubility of the reactants and intermediates. Aprotic solvents such as tetrahydrofuran (B95107) (THF), dimethylformamide (DMF), and acetonitrile (B52724) are commonly used in trifluoromethylation reactions. researchgate.netnih.gov

Temperature: These reactions are often conducted at low temperatures to control the high reactivity of the reagents and to minimize side reactions.

Stoichiometry: The molar ratio of the trifluoromethylating agent to germanium tetrachloride is a critical factor in determining the final product distribution. To favor the formation of the trisubstituted product, (CF₃)₃GeCl, a stoichiometric excess of the trifluoromethylating agent is generally required.

A representative, though general, reaction scheme is the treatment of GeCl₄ with three equivalents of a CF₃ source. However, as discussed in the following section, this direct approach often leads to a mixture of products.

Selectivity Control in Halogenated Germanium Systems

A significant challenge in the direct trifluoromethylation of germanium tetrachloride is controlling the selectivity to obtain the desired this compound without the formation of significant amounts of mono-, di-, and tetra-substituted products. Research on the analogous synthesis of tris(pentafluoroethyl)chlorogermane, (C₂F₅)₃GeCl, provides a clear and effective strategy for overcoming this challenge through the use of a protecting group. epa.govnih.gov

The direct reaction of GeCl₄ with three equivalents of a pentafluoroethylating reagent, LiC₂F₅, does not selectively yield (C₂F₅)₃GeCl. epa.govnih.gov This lack of selectivity is due to the similar reactivity of the chloro-substituents at each stage of the substitution.

To address this, a diethylamino group (-NEt₂) can be introduced as a protecting group. epa.govnih.gov The synthesis proceeds by first reacting GeCl₄ with a suitable aminating agent to form trichloro(diethylamino)germane (Cl₃GeNEt₂) . This aminated precursor is then treated with the perfluoroalkylating reagent. The amino group directs the substitution to the remaining chloro-positions, leading to the smooth formation of (C₂F₅)₃GeNEt₂ . epa.govnih.gov The final step involves the facile replacement of the amino group with a halide by reaction with HCl or HBr, yielding the desired (C₂F₅)₃GeCl on a multigram scale. epa.govnih.gov This methodology is highly analogous and applicable to the synthesis of (CF₃)₃GeCl.

Indirect Synthetic Routes via Germanium Amides or Ethers

Indirect routes offer an alternative approach to the synthesis of this compound, often providing better control over the final product. These methods typically involve the use of functionalized germanium precursors where the functional group is later converted to the desired chloro-substituent.

Employment of Protecting Groups in Germanium Functionalization

As detailed in the previous section, the use of an amino group as a protecting group is a highly effective strategy for controlling the synthesis of tris(perfluoroalkyl)chlorogermanes. epa.govnih.gov This approach represents a key example of employing protecting groups in germanium functionalization to achieve high selectivity.

The general strategy is as follows:

Protection: Start with a germanium halide and introduce a protecting group, such as an amino group, to create a more stable and selectively reactive intermediate.

Functionalization: React the protected intermediate with the trifluoromethylating agent to achieve the desired degree of substitution.

Deprotection: Remove the protecting group and replace it with a chlorine atom to yield the final product, this compound.

Halide Exchange Reactions to Generate the Germanium-Chlorine Bond

The formation of the germanium-chlorine bond in tri(perfluoroalkyl)germane systems can be effectively achieved through an exchange reaction, not of another halogen, but of an amino group. Research into the synthesis of the closely related compound, tris(pentafluoroethyl)chlorogermane, demonstrates a powerful strategy that is analogous for the trifluoromethyl derivative. nih.govepa.gov This method circumvents the difficulties of direct, selective alkylation of germanium tetrachloride. nih.gov

The strategy involves a two-step process:

Introduction of a Diethylamino Protecting Group: Germanium tetrachloride is first reacted with a source of a diethylamino group to form trichloro(diethylamino)germane. This step "protects" one position on the germanium center.

Perfluoroalkylation and Halide Exchange: The trichloro(diethylamino)germane is then treated with a suitable trifluoromethylating or pentafluoroethylating agent, such as LiC2F5 for the analogue. nih.govepa.gov This step substitutes the three chlorine atoms with perfluoroalkyl groups, yielding the (perfluoroalkyl)3GeNEt2 intermediate. The crucial final step is the replacement of the amino substituent with a chloride. This is accomplished by reacting the intermediate with hydrogen chloride (HCl), which smoothly cleaves the Ge-N bond to form the desired Ge-Cl bond, yielding the final tris(perfluoroalkyl)chlorogermane product on a multigram scale. nih.govepa.gov

This amino-for-halide exchange represents a robust and controlled method for generating the target compound.

| Reaction Step | Reactants | Product | Key Transformation | Reference |

| Synthesis of Precursor | Cl3GeNEt2, LiC2F5 | (C2F5)3GeNEt2 | Substitution of Cl with C2F5 | nih.govepa.gov |

| Amino-Halide Exchange | (C2F5)3GeNEt2, HCl | (C2F5)3GeCl | Replacement of NEt2 with Cl | nih.govepa.gov |

Isolation and Purification Strategies for Air-Sensitive Organogermanes

Organogermanium compounds, particularly those bearing highly electronegative substituents like trifluoromethyl groups, are often sensitive to air and moisture. ontosight.ai this compound is a colorless liquid that is known to be highly reactive and can react violently with water. ontosight.ai Therefore, its isolation and purification demand rigorous air-sensitive handling techniques.

All manipulations of the compound should be carried out under an inert atmosphere, such as dry nitrogen or argon, using either a Schlenk line or a glovebox. These precautions are essential to prevent hydrolysis and decomposition of the product.

Reactivity and Reaction Mechanisms of Tris Trifluoromethyl Chlorogermane

Substitution Chemistry at the Germanium Center

The germanium atom in tris(trifluoromethyl)chlorogermane is the primary site for nucleophilic attack. The cumulative inductive effect of the three CF₃ groups significantly depletes electron density from the germanium center, making it a potent electrophile.

Nucleophilic Substitution Reactions and Mechanistic Insights

This compound readily undergoes nucleophilic substitution reactions where the chloride ion is displaced by a range of nucleophiles. These reactions lead to the formation of new germanium-element bonds. Common nucleophiles include organometallic reagents, amines, and alkoxides.

While specific mechanistic studies for this compound are not extensively detailed in the literature, the reaction pathways can be inferred from the general principles of substitution at tetracoordinate group 14 elements. The reaction likely proceeds through a concerted Sₙ2-type mechanism or a stepwise pathway involving a pentacoordinate intermediate. The strong electron-withdrawing nature of the CF₃ groups would stabilize a negatively charged, pentacoordinate germanate species, making the stepwise pathway plausible. In this proposed mechanism, the incoming nucleophile coordinates to the germanium center, forming a trigonal bipyramidal intermediate, which then expels the chloride leaving group.

Kinetics of Substitution with Heteroatom Nucleophiles

Detailed kinetic data, such as rate constants and reaction orders for the substitution reactions of this compound with heteroatom nucleophiles, are not widely reported. However, the kinetics are expected to be heavily influenced by the electronic and steric environment of the germanium center. The pronounced electrophilicity of the germanium atom suggests that these reactions would be rapid. The reaction rate would also depend on the nucleophilicity and steric bulk of the incoming nucleophile. For instance, sterically hindered nucleophiles would likely react slower due to increased transition state energy.

Influence of Trifluoromethyl Groups on Reaction Pathways

The trifluoromethyl groups are pivotal in directing the reactivity of this compound. Their influence is multifaceted:

Electronic Effect : The CF₃ group is one of the strongest electron-withdrawing groups in organic chemistry. escholarship.org This effect is transmitted to the germanium atom, significantly increasing its Lewis acidity and making it highly susceptible to nucleophilic attack. This is a much stronger effect than that observed in analogous alkylgermanes, such as trimethylchlorogermane. The high electronegativity of the CF₃ group also weakens the Ge-Cl bond, facilitating its cleavage. nih.gov

Steric Effect : While smaller than a tert-butyl group, the trifluoromethyl group provides considerable steric bulk around the germanium center. This steric hindrance can influence the approach of nucleophiles and affect the geometry of any resulting intermediates or transition states.

Stabilization of Intermediates : The electron-withdrawing capacity of the CF₃ groups can stabilize anionic charge in transition states or pentacoordinate intermediates, which can lower the activation energy for substitution pathways. nih.gov

This combination of strong electronic demand and steric presence makes the reactivity of (CF₃)₃GeCl distinct from other organogermanium halides.

Germanium-Halogen Bond Reactivity

The Ge-Cl bond in this compound is a key reactive site, participating in electrophilic activation and serving as a handle for cross-coupling reactions.

Electrophilic Activation of the Ge-Cl Bond

The reactivity of the Ge-Cl bond can be enhanced by electrophilic activation, typically using a Lewis acid. The Lewis acid coordinates to the chlorine atom, polarizing the Ge-Cl bond and making the chloride a better leaving group. This strategy increases the electrophilicity of the germanium center, facilitating reactions with even weak nucleophiles. While specific examples detailing the Lewis acid activation of (CF₃)₃GeCl are scarce, the principle is well-established for activating C-F, C-Cl, and other bonds in fluorinated compounds. researchgate.netnii.ac.jp Strong Lewis acids are known to mediate fluorination and trifluoromethylation reactions, suggesting their potential applicability in activating the Ge-Cl bond. nih.govrsc.org

Below is a table of Lewis acids commonly used to activate similar halide bonds, which could potentially be applied to (CF₃)₃GeCl.

| Lewis Acid | Potential Application in Activating Ge-Cl Bond | Reference |

| Titanium(IV) fluoride (B91410) (TiF₄) | Catalyzes trifluoromethylation of aldehydes, demonstrating activation of silicon-element bonds. | nii.ac.jp |

| Antimony(V) chloride (SbCl₅) | Used to generate highly reactive species for fluorination of trichloromethyl groups. | researchgate.net |

| Copper(II) acetate (B1210297) (Cu(OAc)₂) | Effective in Lewis acid-catalyzed trifluoromethylation reactions. | nih.gov |

| Titanium(IV) isopropoxide (Ti(OⁱPr)₄) | Proven to be an effective catalyst for trifluoromethylation reactions involving silicon reagents. | nii.ac.jp |

Table 1. Representative Lewis acids with potential for activating the Ge-Cl bond in this compound.

Participation in Cross-Coupling and Cross-Electrophile Coupling Reactions

The Ge-Cl bond enables the participation of this compound in transition metal-catalyzed cross-coupling reactions. In these processes, the germanium compound can act as an electrophilic partner. Palladium-catalyzed cross-coupling reactions involving arylchlorogermanes have been reported, where activation with a fluoride source like tetrabutylammonium (B224687) fluoride (TBAF) promotes the reaction with aryl bromides and iodides. researchgate.net Notably, functionalities like trifluoromethyl groups are often stable under these conditions. researchgate.net

The general catalytic cycle for such a coupling would involve the oxidative addition of an organohalide to a low-valent palladium complex, followed by transmetalation with the activated germane (B1219785), and concluding with reductive elimination to form the cross-coupled product and regenerate the palladium catalyst.

A representative reaction is shown in the table below.

| Reactant 1 | Reactant 2 | Catalyst | Activator | Product | Reference |

| Arylchlorogermane (e.g., Ph₃GeCl) | Aryl bromide (Ar-Br) | Pd(0) complex | TBAF | Phenyl-Aryl Compound (Ph-Ar) | researchgate.net |

Table 2. Example of a palladium-catalyzed cross-coupling reaction involving a chlorogermane, illustrating a potential pathway for (CF₃)₃GeCl.

Furthermore, the high electrophilicity of the germanium center in (CF₃)₃GeCl makes it a suitable candidate for cross-electrophile coupling reactions. This modern synthetic strategy couples two different electrophiles, often using a transition metal catalyst and a stoichiometric reductant, circumventing the need for pre-formed organometallic nucleophiles. escholarship.orgrsc.org In a hypothetical cross-electrophile coupling, (CF₃)₃GeCl could be coupled with another electrophile, such as an alkyl or aryl halide, via a nickel or palladium catalytic cycle involving sequential oxidative additions or radical pathways. nih.gov

Carbon-Fluorine Bond Activation Processes

The activation of the notoriously strong carbon-fluorine (C-F) bond is a significant challenge in synthetic chemistry. Organogermanium compounds, particularly cationic species, have emerged as reagents capable of mediating this difficult transformation. The high Lewis acidity of germylium ions and the thermodynamic driving force provided by the formation of strong Germanium-Fluorine (Ge-F) bonds underpin this reactivity.

Germanium-Mediated C-F Bond Cleavage

The cleavage of C-F bonds by germanium species is effectively carried out by highly reactive, cationic germylium ions (R₃Ge⁺). These ions can be generated from neutral precursors, such as chlorogermanes, through halide abstraction. Research has shown that germylium ions can react with fluoroalkanes, leading to dehydrofluorination. doaj.org This process involves the germylium ion abstracting a fluoride anion from the substrate, followed by elimination of a proton to yield an alkene.

The mechanism is driven by the high electrophilicity of the germylium cation and the stability of the resulting fluorogermane (B87244). While direct studies on this compound are not extensively detailed in the literature, its high Lewis acidity, enhanced by the electron-withdrawing trifluoromethyl groups, suggests a strong potential for mediating C-F activation. The process can be understood as a Lewis acid-base interaction where the germylium center acts as the Lewis acid and the fluorine atom of the fluoroalkane acts as the Lewis base. Mechanistic studies on related systems suggest that the synergy of steric and electronic factors is crucial in controlling the chemoselectivity of single C(sp³)–F bond cleavage. rsc.org

Stoichiometric and Catalytic C-F Activation Pathways

Both stoichiometric and catalytic pathways for C-F bond activation have been demonstrated using germanium-based systems.

Stoichiometric Activation: In a stoichiometric process, the germanium reagent is consumed during the reaction. For example, germylium ions, such as those generated from triethylgermane (B74486) (Et₃GeH) or triphenylgermane (B1594327) (Ph₃GeH), react with a fluoride source like the trityl cation [Ph₃C]⁺ to form a stable germylium ion, which then reacts with a fluoroalkane. doaj.org This results in the formation of a fluorogermane and a carbocation, which subsequently deprotonates. This pathway highlights the direct role of the germanium center in abstracting fluoride. While effective, stoichiometric processes require at least one equivalent of the germanium reagent, making them less atom-economical.

Catalytic Activation: More advanced systems have achieved C-F activation that is catalytic in germanium. Catalytic dehydrofluorination of fluoroalkanes has been observed using germanes as a hydrogen source in the presence of a catalyst that generates germylium ions in situ. doaj.org In such a cycle, the germylium ion [R₃Ge]⁺ activates the C-F bond of a fluoroalkane, forming R₃GeF and an alkene. The active catalyst is then regenerated by reaction with a hydrosilane or another hydrogen source, which converts the fluorogermane back into the active germylium species, releasing the fluoride. This catalytic turnover makes the process more efficient and sustainable. The development of such catalytic systems represents a significant advance, though challenges remain in catalyst stability and substrate scope. nih.govthieme-connect.com

Addition Reactions Involving Germanium-Hydrogen Bonds of Related Compounds

While this compound lacks a Ge-H bond, the related compound tris(trifluoromethyl)germane, (CF₃)₃GeH, is an important precursor for hydrogermylation reactions. Hydrogermylation, the addition of a Ge-H bond across an unsaturated C-C bond (alkene or alkyne), is a fundamental process for forming carbon-germanium bonds.

Hydrogermylation of Unsaturated Organic Substrates

The addition of germanes to alkenes and alkynes can be initiated by various methods, including radical initiators, transition metal catalysts, and, more recently, base catalysis. researchgate.net The reactivity of the Ge-H bond is influenced by the substituents on the germanium atom. Electron-withdrawing groups, such as trifluoromethyl groups, are expected to increase the acidity of the Ge-H proton and influence the reaction pathway.

Recent studies have demonstrated that base-catalyzed hydrogermylation can proceed even with remote, unactivated alkenes through a "chain-walking" mechanism, significantly expanding the scope of this reaction. researchgate.net This metal-free approach is operationally simple and versatile. For substrates like perfluoroalkylated acetylenic esters, Lewis acids such as aluminum chloride (AlCl₃) have been shown to effectively catalyze the hydrogermylation, leading to functionalized vinylgermanes. doaj.orgresearchgate.net The choice of catalyst and the nature of the substituents on both the germane and the unsaturated substrate are critical for controlling the reaction's outcome. doaj.orgresearchgate.net

Regio- and Stereoselectivity in Hydrogermylation Reactions

The regioselectivity (the orientation of Ge-H addition) and stereoselectivity (the spatial arrangement of the atoms in the product) of hydrogermylation are of paramount importance. In the addition to alkynes, for instance, the reaction can produce different regioisomers (α- or β-adducts) and stereoisomers (E or Z).

Studies on the hydrogermylation of fluorinated alkyl propiolates with triethylgermane, catalyzed by AlCl₃, have shown high degrees of selectivity. doaj.orgresearchgate.net The reaction yields primarily the α-regioisomer with high Z-stereoselectivity. This outcome is attributed to a carbometalation-type mechanism where the catalyst coordinates to the substrate, directing the nucleophilic attack of the germane. The electron-withdrawing nature of the perfluoroalkyl group on the alkyne substrate plays a key role in dictating this selectivity.

| Alkyne Substrate (Rf-C≡C-CO₂Et) | Yield (%) | Regioisomeric Ratio (α:β) | Stereoselectivity (Z:E) of α-adduct |

|---|---|---|---|

| Rf = C₄F₉ | 85 | >99:1 | >99:1 |

| Rf = C₆F₁₃ | 82 | >99:1 | >99:1 |

| Rf = C₈F₁₇ | 80 | >99:1 | >99:1 |

Pathways to Oligomeric and Polymeric Organogermanium Structures

Organogermanium polymers, or polygermanes, are materials of interest due to their unique electronic and optical properties, which stem from σ-electron delocalization along the Ge-Ge backbone. researchgate.net this compound can be considered a potential precursor for fluorinated polygermanes, whose properties would be significantly modified by the highly electronegative side groups.

The synthesis of polygermanes can be achieved through several methods, most commonly via Wurtz-type coupling of dichlorogermanes with alkali metals. A more controlled method involves the insertion of germylenes (R₂Ge:) into Ge-X bonds (where X is a halogen). For example, diphenylgermylene, generated from diphenyldichlorogermane, can be inserted into a chlorogermane to form oligomeric and polymeric structures. researchgate.net Another powerful technique is the electroreduction of dichlorogermanes using magnesium electrodes, which has been successfully applied to synthesize high molecular weight polygermanes and silane-germane copolymers. researchgate.net This electrochemical method often proceeds under milder conditions than traditional Wurtz coupling. researchgate.net The electronic properties, such as the bandgap of these polymers, can be engineered by applying mechanical strain or by changing the side-chain substituents.

| Method | Precursor(s) | Description | Reference |

|---|---|---|---|

| Wurtz-type Coupling | R₂GeCl₂ | Condensation reaction with an alkali metal (e.g., Na, K). Often requires harsh conditions. | researchgate.net |

| Germylene Insertion | R₂GeCl₂ (for germylene) + R'₃GeCl | A germylene (R₂Ge:) is generated in situ and inserts into the Ge-Cl bond of a chlorogermane, leading to chain extension. | researchgate.net |

| Electroreduction | R₂GeCl₂ | An electrochemical method using magnesium electrodes to reductively couple dichlorogermanes. Allows for the synthesis of high molecular weight polymers. | researchgate.net |

Coordination Chemistry and Ligand Properties of the Tris Trifluoromethyl Germyl Moiety

Lewis Acidity of Germanium Centers in (CF₃)₃GeCl

The germanium center in tris(trifluoromethyl)chlorogermane, (CF₃)₃GeCl, exhibits notable Lewis acidic character. This property arises from the cumulative electron-withdrawing effect of the three CF₃ groups, which renders the germanium atom highly electron-deficient and thus capable of accepting electron density from Lewis bases.

The pronounced electron deficiency at the germanium atom in (CF₃)₃GeCl facilitates its reaction with various Lewis bases to form stable adducts. While specific studies detailing adduct formation directly from (CF₃)₃GeCl are specialized, the behavior of analogous strong Lewis acids, such as tris(trifluoromethyl)borane (CF₃)₃B, provides a strong parallel. researchgate.net The interaction involves the donation of a lone pair of electrons from the Lewis base (e.g., amines, phosphines, ethers) to the vacant orbitals of the germanium center. This ability to form coordinate bonds is a fundamental aspect of its coordination chemistry.

The Lewis acidity of the (CF₃)₃Ge moiety is confirmed through experimental observations and computational studies. Research on molecules containing the (CF₃)₃Ge group has demonstrated photoinduced intramolecular charge transfer from an aromatic group to the germanium center. researchgate.netacs.org This phenomenon serves as direct evidence of the germanium atom's ability to act as an electron acceptor. Furthermore, computational analyses, including density functional theory (DFT) calculations, indicate that the Lowest Unoccupied Molecular Orbital (LUMO) in related compounds is localized on the germanium center, highlighting its role as an electrophilic site. researchgate.netacs.org The anomalous values observed in the electron spin resonance (ESR) spectra of complexes containing the tris(trifluoromethyl)germyl group also point to its significant electron-withdrawing nature. researchgate.net

| Evidence for Lewis Acidity of the (CF₃)₃Ge Moiety | Observation/Finding | Reference |

| Photoinduced Charge Transfer | Electron transfer observed from an aromatic donor to the Ge center in a conjugated system. | researchgate.netacs.org |

| Computational Analysis (LUMO) | The LUMO is identified as being acceptor-based and localized on the germanium atom. | researchgate.netacs.org |

| Spectroscopic Data (ESR) | Complexes with the (CF₃)₃Ge group exhibit anomalous g-factor and hyperfine coupling constants. | researchgate.net |

The Tris(trifluoromethyl)germyl Ligand in Transition Metal Chemistry

As a ligand, the tris(trifluoromethyl)germyl group, (CF₃)₃Ge-, imparts unique steric and electronic properties to transition metal centers. Its strong σ-accepting character makes it valuable in stabilizing metal complexes, particularly those with electron-rich, low-valent metals.

Transition metal complexes featuring a direct metal-germanium bond to a (CF₃)₃Ge ligand are typically synthesized through oxidative addition or metathesis reactions. A common and effective method involves the reaction of low-valent transition metal precursors with organometallic reagents containing a weak Ge-M' bond (where M' = Hg, Zn). For instance, reagents like bis[tris(trifluoromethyl)germyl]mercury, [(CF₃)₃Ge]₂Hg, and bis[tris(trifluoromethyl)germyl]zinc, [(CF₃)₃Ge]₂Zn, have been successfully used to synthesize platinum and other transition metal derivatives. researchgate.netthieme-connect.de An example is the reaction of Pt(PPh₃)ₙ (n=3 or 4) with [(CF₃)₃Ge]₂Hg, which yields a stable diplatinum complex containing a Ge-Pt-Hg-Pt-Ge chain. researchgate.net

The bond between a transition metal and the (CF₃)₃Ge ligand can be characterized by various spectroscopic and analytical techniques. X-ray crystallography is a definitive method for determining the precise structure and bond lengths. In the diplatinum complex [(CF₃)₃GePt(PPh₃)₂]₂Hg, the Ge-Pt bond lengths were determined to be 2.410(4) Å and 2.407(4) Å. researchgate.net These values provide a benchmark for the M-Ge bond in such systems. NMR spectroscopy, particularly ¹⁹F NMR, is also crucial for characterizing these complexes due to the presence of the trifluoromethyl groups.

| Structural Parameter | Compound | Value | Reference |

| Ge-Pt Bond Length | [(CF₃)₃GePt(PPh₃)₂]₂Hg | 2.410(4) Å | researchgate.net |

| Ge-Pt Bond Length | [(CF₃)₃GePt(PPh₃)₂]₂Hg | 2.407(4) Å | researchgate.net |

The (CF₃)₃Ge- ligand is distinguished by its potent electronic and significant steric properties.

Electronic Influence : The primary electronic feature of the (CF₃)₃Ge- ligand is its exceptionally strong electron-withdrawing capability. This is a direct consequence of the high electronegativity of the fluorine atoms, which creates a strong inductive effect that pulls electron density away from the germanium atom and, subsequently, from the metal center to which it is bonded. This property makes it a strong σ-acceptor, which can stabilize low-valent or electron-rich metal centers. The electron-withdrawing nature is so pronounced that it can facilitate intramolecular charge transfer processes within the complex. researchgate.netacs.org

Steric Influence : The (CF₃)₃Ge- ligand is also sterically demanding. The three trifluoromethyl groups occupy a significant volume around the germanium atom, creating a bulky ligand profile. This steric bulk can provide kinetic stabilization to the metal complex by shielding the metal center from reactive species, thereby preventing decomposition or unwanted side reactions.

| Property of (CF₃)₃Ge- Ligand | Description | Consequence |

| Electronic | Strong electron-withdrawing nature via inductive effect of CF₃ groups. | Potent σ-acceptor; stabilizes electron-rich metal centers. |

| Steric | Large spatial footprint due to three CF₃ groups. | Provides kinetic stability to the metal complex by sterically shielding the metal center. |

Development of Germanium-Based Frustrated Lewis Pairs (FLPs)

The concept of Frustrated Lewis Pairs (FLPs) involves the combination of a Lewis acid and a Lewis base that are sterically hindered from forming a classical dative bond adduct. nih.gov This unquenched reactivity allows the pair to cooperatively activate a variety of small molecules. nih.govmdpi.com While the field has been dominated by borane-based Lewis acids, the development of FLPs incorporating heavier main-group elements, such as germanium, has opened new avenues in reactivity and catalysis.

The tris(trifluoromethyl)germyl moiety, Ge(CF₃)₃, is a key component in the design of germanium-based Lewis acids. The strong electron-withdrawing nature of the three trifluoromethyl groups significantly enhances the electrophilicity and Lewis acidity of the germanium center. This makes Ge(CF₃)₃-containing compounds potent Lewis acids for FLP chemistry. An analogous system utilizing pentafluoroethyl groups, (C₂F₅)₃GeCl, has been successfully used to synthesize a neutral, intramolecular germanium-based FLP, demonstrating the viability of this approach. nih.gov The synthesis of such highly fluorinated germanes, like (C₂F₅)₃GeNEt₂, serves as a strategic pathway to the halide precursors needed for FLP generation. nih.govepa.gov The resulting Ge-FLPs exhibit unique reactivity, sometimes contrasting with their lighter silicon analogues. nih.gov

Design Principles for Germanium-Phosphorus and Germanium-Nitrogen FLPs

The design of effective germanium-based FLPs hinges on balancing steric and electronic factors to prevent Lewis adduct formation while enabling cooperative reactivity. nih.gov This involves the strategic pairing of a bulky, Lewis acidic germanium component with a sterically demanding Lewis base, typically a phosphine (B1218219) (P) or an amine (N). nih.gov

Key Design Principles:

Lewis Acid Component (Germanium): The Lewis acidity of the germanium center is paramount. It is synthetically enhanced by attaching highly electronegative groups. The tris(trifluoromethyl)germyl group, -Ge(CF₃)₃, is ideal for this purpose, creating a strong electrophilic site. The analogous tris(pentafluoroethyl)germyl group, -Ge(C₂F₅)₃, has been shown to produce a germanium compound with more moderate Lewis acidity compared to its silicon counterpart, highlighting the tunability of these systems. nih.gov

Lewis Base Component (Phosphorus/Nitrogen): The Lewis base must be sufficiently strong to interact with a substrate but also sterically encumbered to prevent quenching by the germanium acid center. Bulky phosphines, such as di(tert-butyl)phosphine (HPtBu₂), and sterically hindered amines are commonly employed. nih.govnih.gov

Intramolecular vs. Intermolecular Design: FLPs can be designed as intermolecular pairs of separate acid and base molecules or as intramolecular systems where the acid and base are tethered by a covalent linker. uva.nlresearchgate.net Intramolecular systems, such as (C₂F₅)₃GeCH₂P(tBu)₂, benefit from the proximity of the acidic and basic sites, which can facilitate cooperative reactions. nih.gov The flexibility and nature of the linker are critical design elements in intramolecular FLPs. uva.nl

Below is a table outlining the design features for Ge/P and Ge/N FLPs.

| Feature | Germanium-Phosphorus (Ge/P) FLPs | Germanium-Nitrogen (Ge/N) FLPs |

| Ge Lewis Acid | Typically a germane (B1219785) with strong electron-withdrawing groups, e.g., (CF₃)₃Ge- or (C₂F₅)₃Ge-. nih.gov | Similar to Ge/P FLPs, utilizing highly fluorinated germyl (B1233479) groups to enhance acidity. |

| Lewis Base | Bulky phosphines, e.g., di(tert-butyl)phosphine groups. nih.gov | Sterically hindered amines, such as those derived from 2,6-diisopropylaniline. nih.gov |

| Linker (Intramolecular) | Often a short alkyl chain, e.g., -CH₂-. nih.gov | Can be alkyl or aryl linkers, influencing the rigidity and pre-organization of the FLP. uva.nl |

| Steric Hindrance | Provided by bulky substituents on both the Ge and P centers (e.g., -CF₃, -tBu). | Provided by large groups on both the Ge and N centers. |

| Electronic Effect | Highly electron-withdrawing groups on Ge enhance its acidity. The phosphine provides a soft Lewis basic site. | The hard/soft nature of the amine base can be tuned by its substituents, affecting reactivity. |

Reactivity of Germanium FLPs towards Small Molecules (e.g., H₂ activation)

A hallmark of FLP chemistry is the ability to activate small molecules that are typically unreactive. nih.gov Germanium-based FLPs have demonstrated promising reactivity profiles. The activation mechanism involves a cooperative attack on the substrate, where the Lewis acidic germanium center and the Lewis basic phosphorus or nitrogen center act in concert. mdpi.com

The most iconic reaction is the heterolytic cleavage of dihydrogen (H₂). nih.gov In this process, the germanium Lewis acid accepts the hydride (H⁻) while the Lewis base accepts the proton (H⁺), forming a zwitterionic germyl-hydrido/phosphonium or -ammonium species. This metal-free hydrogen activation is a significant achievement with potential applications in catalysis. nih.govmdpi.com

Beyond H₂, Ge-FLPs can react with other small polar and nonpolar molecules. For example, the intramolecular Ge/P FLP, (C₂F₅)₃GeCH₂P(tBu)₂, has been shown to react with nitric oxide (NO) and hydrogen chloride (HCl). nih.gov

The table below summarizes the observed and potential reactivity of Germanium FLPs.

| Substrate | Reactant FLP | Product Type | Reference |

| H₂ | Ge/P or Ge/N FLP | [R₃Ge-H]⁻[L-H]⁺ (Zwitterionic salt) | nih.govmdpi.com |

| NO | (C₂F₅)₃GeCH₂P(tBu)₂ | Open-chain oxide | nih.gov |

| HCl | (C₂F₅)₃GeCH₂P(tBu)₂ | Adduct with proton on P and Cl on Ge | nih.gov |

| PhCNO | (C₂F₅)₃GeCH₂P(tBu)₂ | Ring-type adduct | nih.gov |

| Me₃SiCHN₂ | (C₂F₅)₃GeCH₂P(tBu)₂ | Ring-type adduct | nih.gov |

| CO₂ | Ge/P or Ge/N FLP | Potential for capture and reduction | mdpi.com |

Computational Insights into FLP Reaction Mechanisms

Computational methods, particularly Density Functional Theory (DFT), have become indispensable for understanding the mechanisms of FLP reactions. nih.govacs.org These studies provide critical insights into transition states, reaction energetics, and the subtle factors that govern reactivity, which are often difficult to probe experimentally. energy.govnih.gov

For germanium-based FLPs, computational studies can:

Elucidate Reaction Pathways: DFT calculations can map the potential energy surface for small molecule activation, revealing the step-by-step mechanism. For instance, computations can distinguish between a concerted FLP-mediated pathway and a stepwise Sₙ1-type mechanism for bond activation. nih.gov

Analyze Geometric and Electronic Structures: Calculations provide detailed information on the geometry of the FLP encounter complex, where the Lewis acid and base are poised to react with a substrate. Analysis of molecular orbitals can explain how the FLP components cooperate to cleave bonds like H-H. nih.govacs.org The interaction is often described as a synergistic electron donation from the Lewis base to the σ* orbital of H₂ and from the σ orbital of H₂ to an empty orbital on the Lewis acid. nih.gov

Quantify Reactivity and Stability: Activation barriers (ΔG‡) and reaction energies (ΔG) for processes like H₂ cleavage can be calculated, allowing for quantitative comparisons between different FLP systems. For example, DFT studies on the Ge/P FLP (C₂F₅)₃GeCH₂P(tBu)₂ and its silicon analogue rationalize the differing reactivity observed with nitric oxide, where the germanium system forms an open-chain product while the silicon system forms a cyclic one. nih.gov

Guide Catalyst Design: By modeling hypothetical FLPs, computational chemistry can predict their potential for H₂ activation and catalysis, guiding synthetic efforts toward more efficient systems. nih.gov The balance between the Lewis acidity of the germane and the basicity of the phosphine or amine can be systematically tuned in silico to optimize catalytic performance. nih.gov

The table below presents hypothetical computational data points that are typically investigated in FLP reaction mechanisms.

| Parameter | Description | Typical Focus of Investigation |

| ΔG‡ (Activation Energy) | The energy barrier for the rate-determining step, e.g., H-H bond cleavage. | Lower barriers indicate faster reaction rates. Used to compare the efficiency of different Ge-FLPs. |

| ΔG (Reaction Energy) | The overall free energy change of the reaction. | A negative value indicates a thermodynamically favorable process. |

| Ge-P/N Distance | The distance between the Lewis acid and base centers in the pre-reaction complex and the product. | Helps to quantify the degree of "frustration" and interaction throughout the reaction coordinate. |

| NBO Analysis | Natural Bond Orbital analysis provides insights into charge distribution and orbital interactions. | Used to visualize the flow of electrons during the bond activation process. acs.org |

Advanced Spectroscopic and Diffraction Characterization Techniques for Tris Trifluoromethyl Chlorogermane

Multinuclear Magnetic Resonance (NMR) Spectroscopy

Multinuclear NMR spectroscopy is an indispensable tool for the structural elucidation of fluorinated organogermanium compounds. It provides detailed information about the chemical environment of NMR-active nuclei such as ¹⁹F, ¹³C, and ⁷³Ge.

¹⁹F NMR Spectroscopic Analysis

Fluorine-19 NMR is particularly sensitive for characterizing trifluoromethyl compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus.

Detailed Research Findings: For Tris(trifluoromethyl)chlorogermane, the three CF₃ groups are chemically equivalent. Therefore, the ¹⁹F NMR spectrum is expected to show a single, sharp resonance. The chemical shift of this signal is highly sensitive to the electronic environment created by the germanium and chlorine atoms. In similar trifluoromethyl compounds, the chemical shift can vary significantly based on the electronegativity of the substituents. researchgate.netnih.gov For instance, a wide range of chemical shifts are reported for various CF₃-containing molecules, and negative values are typically used to denote shifts upfield from the standard reference, trichlorofluoromethane (B166822) (CFCl₃). umich.eduucsb.edu In the closely related compound, azidotris(trifluoromethyl)germane ((CF₃)₃GeN₃), the ¹⁹F NMR spectrum was a key component of its characterization. osti.gov While the exact chemical shift for (CF₃)₃GeCl is not reported in the surveyed literature, it can be predicted to fall within the general range observed for compounds with a (CF₃)₃-E (where E is a central element) moiety.

| Expected ¹⁹F NMR Spectroscopic Data for this compound | |

| Expected Chemical Shift (δ) | Single resonance; specific value depends on solvent and experimental conditions. |

| Multiplicity | Singlet (assuming no coupling to other active nuclei is resolved). |

| Reference Standard | CFCl₃ (δ = 0.00 ppm). |

| Key Information Provided | Confirms the presence and chemical equivalence of the three CF₃ groups. |

¹H, ¹³C, and ⁷³Ge NMR for Structural Elucidation and Dynamic Studies

¹H NMR: As this compound contains no hydrogen atoms, ¹H NMR spectroscopy is not applicable for its direct characterization.

¹³C NMR: Carbon-13 NMR provides information on the carbon backbone. The carbon atom of a trifluoromethyl group typically exhibits a distinct signal that is split into a quartet due to one-bond coupling with the three fluorine atoms (¹J_C-F). researchgate.net This coupling constant is usually large, often in the range of 270-300 Hz. researchgate.net Consequently, the signal intensity is distributed over four peaks, and combined with the lack of a Nuclear Overhauser Effect (NOE) enhancement for this quaternary carbon, the signal can be of very low intensity and difficult to detect without a high number of scans. researchgate.net

| Expected ¹³C NMR Spectroscopic Data for this compound | |

| Expected Chemical Shift (δ) | Single resonance for the three equivalent CF₃ carbons. |

| Multiplicity | Quartet (due to ¹J_C-F coupling). |

| Expected Coupling Constant (¹J_C-F) | ~270-300 Hz. |

| Key Information Provided | Confirms the presence of the C-F₃ bond and provides data on the C-F coupling. |

⁷³Ge NMR: Germanium-73 NMR spectroscopy is challenging due to the nucleus's low natural abundance (7.73%), low gyromagnetic ratio, and significant quadrupole moment, which leads to very broad resonance signals. Studies on organogermanes often require specialized techniques and high magnetic field strengths to obtain useful data. To date, specific ⁷³Ge NMR data for this compound has not been reported in the literature.

Vibrational Spectroscopy (Infrared and Raman)

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of the specific bonds and functional groups present.

Characteristic Vibrational Modes of Ge-C, Ge-Cl, and C-F Bonds

Detailed Research Findings: The vibrational spectrum of (CF₃)₃GeCl is expected to be dominated by the strong absorptions associated with the numerous C-F bonds. Studies on other trifluoromethyl-containing molecules provide a basis for assigning these modes. For instance, C-F stretching vibrations typically appear as very strong and broad bands in the IR spectrum in the region of 1000-1350 cm⁻¹. The C-CF₃ stretching mode in substituted trifluoromethyl benzenes is often observed as a characteristic strong band near 1330 cm⁻¹. researchgate.net

The vibrations involving the heavier germanium atom, namely the Ge-C and Ge-Cl stretching modes, are expected at lower frequencies. The Ge-Cl stretching frequency would appear in the far-infrared region, typically below 500 cm⁻¹. The Ge-C stretching vibrations would also be found at lower wavenumbers. In the related azidotris(trifluoromethyl)germane, gas-phase IR spectroscopy was used alongside density functional theory (DFT) computations to assign the vibrational spectrum. osti.gov A similar combined experimental and computational approach would be necessary to definitively assign the complex vibrational modes of this compound.

| Expected Characteristic Vibrational Modes for this compound | |

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| C-F Stretching | 1000 - 1350 (Strong, IR) |

| C-CF₃ Stretching | ~1330 (Strong, IR) |

| Ge-C Stretching | Lower frequency region (< 700) |

| Ge-Cl Stretching | Far-infrared region (< 500) |

| CF₃ Deformation/Rocking | Lower frequency region |

X-ray Diffraction Studies for Molecular Structure Elucidation

Diffraction techniques are the most definitive methods for determining the three-dimensional arrangement of atoms in a molecule, providing precise bond lengths and angles.

Single-Crystal X-ray Diffraction Techniques

Detailed Research Findings: Single-crystal X-ray diffraction is the gold standard for determining the molecular structure of crystalline solids. The technique involves irradiating a single crystal of the material with X-rays and analyzing the resulting diffraction pattern. This analysis yields a detailed electron density map from which the precise positions of all atoms can be determined. This method has been used to elucidate the structures of many complex trifluoromethyl-containing compounds, often revealing details about intermolecular interactions and rotational disorder of the CF₃ groups in the solid state. ucsb.edursc.org

However, a search of the crystallographic literature indicates that a single-crystal X-ray structure for this compound has not been reported. A significant challenge can be the growth of suitable single crystals, as the compound is expected to be a volatile liquid at room temperature. osti.gov

Given the volatility of (CF₃)₃GeCl, an alternative and powerful technique for determining its molecular structure is gas-phase electron diffraction (GED) . This method is ideal for studying the geometry of free molecules without the influence of intermolecular forces present in a crystal lattice. wikipedia.orgnih.gov GED involves directing a beam of high-energy electrons through a gaseous sample of the substance and analyzing the resulting scattering pattern. umich.eduwikipedia.org This technique would provide precise values for the Ge-C and Ge-Cl bond lengths, the C-F bond lengths, and the various bond angles (e.g., C-Ge-C, C-Ge-Cl, F-C-F), thus defining the molecule's geometry in the gas phase.

Crystallographic Analysis of Coordination Environments

Although a definitive single-crystal X-ray diffraction study for this compound has not been reported, the coordination environment of the germanium atom can be predicted with high confidence based on the established principles of molecular geometry and the known structures of related organogermanium halides.

In (CF3)3GeCl, the central germanium atom is bonded to three trifluoromethyl (CF3) groups and one chlorine atom. The trifluoromethyl groups are strongly electron-withdrawing, and the chlorine atom is also highly electronegative. The steric bulk of the three CF3 groups and the chlorine atom would lead to a tetrahedral arrangement around the central germanium atom to minimize steric hindrance and electronic repulsion, in accordance with VSEPR theory.

The coordination environment is therefore expected to be a distorted tetrahedron. The C-Ge-C and C-Ge-Cl bond angles would deviate from the ideal tetrahedral angle of 109.5° due to the differing steric and electronic demands of the trifluoromethyl and chloro substituents. It is anticipated that the bulkier CF3 groups would lead to a widening of the C-Ge-C bond angles to slightly greater than 109.5°, while the C-Ge-Cl angles might be slightly smaller.

For comparative analysis, we can consider the structural data of related germane (B1219785) derivatives. While no direct crystallographic data for (CF3)3GeCl is available, computational chemistry provides a powerful tool for predicting its molecular structure. Theoretical calculations at various levels of theory can provide reliable estimates of bond lengths and angles.

Table 1: Predicted Molecular Geometry of this compound (Computational Data)

| Parameter | Predicted Value |

| Ge-Cl Bond Length | Data not available |

| Ge-C Bond Length | Data not available |

| C-F Bond Length (avg.) | Data not available |

| Cl-Ge-C Bond Angle | Data not available |

| C-Ge-C Bond Angle | Data not available |

| F-C-F Bond Angle (avg.) | Data not available |

Note: Specific computational data for (CF3)3GeCl is not available in the searched literature. The table is a template for the type of data that would be generated from such a study.

Gas-Phase Spectroscopic Methods for Electronic Structure Probing

Gas-phase spectroscopic techniques, such as photoelectron spectroscopy (PES), are instrumental in elucidating the electronic structure of molecules by measuring the energies required to remove electrons from different molecular orbitals. While the He(I) photoelectron spectrum of this compound has not been explicitly reported, valuable insights can be drawn from studies on the closely related series of methyl(trifluoromethyl)germanes, (CF3)nGe(CH3)4-n.

In a study of these mixed methyl-trifluoromethyl germanes, the progressive substitution of methyl groups with the more electronegative trifluoromethyl groups leads to a systematic increase in the ionization energies of the orbitals, particularly those with significant germanium atomic character. This is attributed to the inductive effect of the CF3 groups, which withdraws electron density from the germanium center, making the electrons more tightly bound.

For this compound, the electronic structure would be significantly influenced by the high electronegativity of both the three CF3 groups and the chlorine atom. The highest occupied molecular orbitals (HOMOs) are expected to be predominantly composed of lone pair orbitals on the chlorine atom and the Ge-C and Ge-Cl bonding orbitals.

The He(I) photoelectron spectrum of (CF3)3GeCl would be expected to show a series of bands corresponding to the ionization of these orbitals. By analogy with related compounds, the first ionization potential would likely correspond to the removal of an electron from a chlorine lone-pair orbital, followed by ionizations from the Ge-C and Ge-Cl bonding orbitals at higher energies. The core-level spectra, obtainable through X-ray photoelectron spectroscopy (XPS), would show distinct signals for the Ge, C, F, and Cl atoms, with chemical shifts indicative of the electronic environment of each element.

Table 2: Anticipated Ionization Energies for this compound from Photoelectron Spectroscopy

| Molecular Orbital | Predicted Ionization Energy (eV) |

| Chlorine Lone Pair (nCl) | Data not available |

| Ge-C Bonding (σGe-C) | Data not available |

| Ge-Cl Bonding (σGe-Cl) | Data not available |

| CF3 Group Orbitals | Data not available |

Note: This table is predictive and based on trends observed in related compounds. No direct experimental or theoretical values for the ionization energies of (CF3)3GeCl were found in the searched literature.

Computational and Theoretical Studies on Tris Trifluoromethyl Chlorogermane

Quantum Chemical Approaches for Electronic Structure

The electronic structure of a molecule dictates its fundamental chemical and physical properties. Quantum chemical methods are employed to solve the Schrödinger equation for a given molecule, providing detailed information about its orbitals, electron distribution, and energy.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying the ground state properties of molecules like tris(trifluoromethyl)chlorogermane. In DFT, the electron density is the central variable used to calculate the total energy of the system. Various exchange-correlation functionals are available within DFT, allowing for flexibility in tailoring the computational approach to the specific system under investigation. rsc.org

DFT calculations can be used to determine a wide range of ground state properties for this compound, including:

Molecular Geometry: Optimization of the molecule's three-dimensional structure to find the lowest energy arrangement of its atoms. This provides theoretical values for bond lengths, bond angles, and dihedral angles.

Vibrational Frequencies: Calculation of the vibrational modes of the molecule, which can be compared with experimental infrared (IR) and Raman spectroscopy data to confirm the structure and identify characteristic functional groups.

Electronic Properties: Determination of properties such as dipole moment, polarizability, and the distribution of electron density, which helps in understanding the molecule's polarity and intermolecular interactions.

Natural Bond Orbital (NBO) Analysis: This analysis provides a localized picture of bonding, including the hybridization of atomic orbitals, the nature of chemical bonds (e.g., sigma, pi), and the extent of electron delocalization. For this compound, NBO analysis can elucidate the nature of the Ge-C, C-F, and Ge-Cl bonds. researchgate.net

Below is a representative table of ground state properties for this compound that could be obtained from DFT calculations.

| Property | Calculated Value (Representative) | Unit |

| Ge-Cl Bond Length | 2.18 | Å |

| Ge-C Bond Length | 2.05 | Å |

| C-F Bond Length (average) | 1.35 | Å |

| Cl-Ge-C Bond Angle | 108.5 | Degrees |

| C-Ge-C Bond Angle | 110.4 | Degrees |

| Dipole Moment | 2.5 | Debye |

Ab Initio Methods for High-Level Accuracy

Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the use of empirical parameters. aps.org These methods are generally more computationally expensive than DFT but can provide higher accuracy, which is crucial for benchmarking and for systems where DFT may not be sufficiently reliable. rsc.org Common ab initio methods include Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2, MP3, etc.), and Coupled Cluster (CC) theory.

For this compound, high-level ab initio calculations could be employed to:

Obtain highly accurate molecular geometries and energies.

Calculate excited state properties, which are important for understanding the molecule's response to light.

Provide benchmark data against which the results of more approximate methods like DFT can be compared.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for investigating the detailed pathways of chemical reactions. nih.gov By mapping the potential energy surface of a reaction, it is possible to identify key intermediates, transition states, and the energetic barriers that govern the reaction rate.

Transition State Characterization and Activation Barriers

A transition state is the highest energy point along the reaction coordinate, representing the "point of no return" between reactants and products. wikipedia.orgfiveable.me Characterizing the geometry and energy of the transition state is crucial for understanding the mechanism and kinetics of a reaction. ox.ac.uklibretexts.org Computational methods can locate transition states and calculate their vibrational frequencies. A genuine transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

The activation barrier, or activation energy (Ea), is the energy difference between the reactants and the transition state. ethz.ch This value is a key determinant of the reaction rate, with higher barriers corresponding to slower reactions. Computational chemistry allows for the direct calculation of these barriers for proposed reaction pathways involving this compound.

A representative table of calculated activation barriers for a hypothetical reaction of this compound is shown below.

| Reaction Pathway | Activation Barrier (Ea) (kcal/mol) |

| Nucleophilic substitution at the Germanium center | 15.2 |

| Reaction with a Lewis acid | 8.5 |

Reaction Coordinate Analysis

Reaction coordinate analysis, also known as Intrinsic Reaction Coordinate (IRC) analysis, involves tracing the minimum energy path on the potential energy surface that connects the transition state to the reactants and products. This analysis confirms that a located transition state indeed connects the desired reactants and products and provides a detailed picture of the geometric changes that occur throughout the reaction. For reactions of this compound, IRC calculations can visualize the breaking and forming of bonds during a chemical transformation.

Analysis of Bonding and Intermolecular Interactions

A deep understanding of the chemical bonding and non-covalent interactions within and between molecules is fundamental to explaining their structure, stability, and reactivity. rsc.org

For this compound, computational analysis can shed light on the nature of its chemical bonds. The strong electron-withdrawing nature of the trifluoromethyl groups is expected to significantly influence the electronic properties of the germanium center and the polarity of the Ge-Cl bond.

Methods like Natural Bond Orbital (NBO) analysis and the Quantum Theory of Atoms in Molecules (QTAIM) can be used to quantify the characteristics of the chemical bonds. researchgate.net For example, NBO analysis can provide information on the hybridization of the germanium and carbon atoms and the partial charges on each atom, offering insights into the ionic and covalent character of the bonds.

The table below presents a hypothetical NBO analysis for key bonds in this compound.

| Bond | Bond Type | Polarization towards | % Ionic Character (Representative) |

| Ge-Cl | σ | Cl | 45 |

| Ge-C | σ | C | 20 |

| C-F | σ | F | 60 |

Furthermore, computational methods can be used to study the intermolecular interactions that govern the bulk properties of this compound, such as its boiling point and solubility. These interactions can include dipole-dipole forces and weaker van der Waals interactions.

Emerging Applications and Future Research Directions of Tris Trifluoromethyl Chlorogermane

Catalytic Roles in Organic Synthesisontosight.ai

Tris(trifluoromethyl)chlorogermane is recognized for its high reactivity, which is attributed to the electron-withdrawing trifluoromethyl groups that stabilize the germanium center. ontosight.ai This property makes it a valuable compound in catalysis, facilitating the synthesis of complex molecules with high efficiency and selectivity. ontosight.ai

C-F Bond Functionalization Catalysis

The activation and functionalization of carbon-fluorine (C-F) bonds are of significant interest in organic synthesis for the creation of novel fluorinated compounds. rsc.org While direct research on this compound's catalytic role in C-F bond functionalization is still emerging, the broader field provides a strong basis for its potential. The selective activation of a single C-F bond in a trifluoromethyl group is a challenging yet crucial process for synthesizing gem-difluoro compounds. sioc-journal.cnnih.gov

Various catalytic systems have been developed to achieve this, often employing transition metals or photoredox catalysts to functionalize trifluoromethyl-containing compounds like trifluoromethylalkenes and trifluoroacetates. rsc.orgsioc-journal.cnnih.govrsc.org For instance, catalytic thiolation and azidation of trifluoromethylarenes have been achieved using a ytterbium triflate catalyst, demonstrating the feasibility of selective C-F bond cleavage under mild conditions. nih.gov Given the reactivity of the Ge-Cl bond and the influence of the trifluoromethyl groups in this compound, it is a promising candidate for investigation in new catalytic cycles for C-F bond functionalization.

Stereoselective Transformations

The demand for enantiomerically pure compounds in pharmaceuticals and materials science has driven the development of stereoselective transformations. Asymmetric catalysis, which utilizes chiral catalysts to control the stereochemical outcome of a reaction, is a key area of this research. While specific examples of this compound as a catalyst for stereoselective transformations are not yet widely documented, the principles of asymmetric induction suggest its potential.

For example, the synthesis of trifluoromethylated cyclopropenes has been achieved with high enantioselectivity using chiral rhodium(II) catalysts. nih.govnih.gov This highlights the importance of the catalyst's structure in directing the stereochemistry of products containing trifluoromethyl groups. Future research could explore the synthesis of chiral derivatives of this compound or its use in conjunction with chiral ligands to induce stereoselectivity in various organic reactions. The development of such catalytic systems would be highly valuable for creating complex, three-dimensional molecules with specific biological or material properties.

Precursors for Advanced Materials Scienceontosight.ai

The unique properties of this compound make it a promising precursor for the synthesis of advanced materials, particularly those containing germanium. ontosight.ai Germanium-based materials are known for their exceptional optical and electrical properties, making them suitable for a range of technological applications. ontosight.ai

Development of Germanium-Containing Polymers

Germanium-containing polymers are a class of materials with potential applications in areas such as optoelectronics and sensor technology. The incorporation of germanium into a polymer backbone can significantly alter its physical and chemical properties. While research specifically detailing the use of this compound for this purpose is limited, related organogermanium compounds serve as precursors for germanium-based thin films through techniques like chemical vapor deposition (CVD). ontosight.ai

The high reactivity of the Ge-Cl bond in this compound could be exploited in polymerization reactions, such as polycondensation or ring-opening polymerization, to create novel polymers with tailored properties. The trifluoromethyl groups would likely impart unique characteristics to the resulting polymer, such as increased thermal stability, altered solubility, and modified electronic properties.

Table 1: Potential Polymerization Reactions Involving this compound

| Polymerization Type | Potential Co-monomer/Initiator | Resulting Polymer Feature | Potential Application |

| Polycondensation | Diols, Diamines | Germanium-ether or Germanium-amine linkages in the backbone | High-performance plastics, specialty elastomers |

| Ring-Opening Polymerization | Cyclic ethers, Lactones | Germanium-containing side chains or main chain incorporation | Biodegradable polymers, drug delivery systems |

| Radical Polymerization | Vinyl monomers | Germanium-functionalized polymers | Photoresists, membranes |

Applications in Electronic Materials

Germanium is a key material in the semiconductor industry, and organogermanium compounds are often used as precursors for depositing germanium-based thin films. ontosight.ai These films are integral components in the manufacturing of semiconductors, solar cells, and other electronic devices. ontosight.ai The properties of this compound, such as its volatility and the presence of fluorine, could be advantageous in deposition processes.

The use of fluorinated precursors can influence the deposition chemistry and the properties of the resulting thin films. For instance, the trifluoromethyl groups might lead to films with different etching characteristics or electronic properties compared to those derived from non-fluorinated precursors. Furthermore, related compounds like tris(pentafluorophenyl)borane (B72294) have been investigated as dopants in organic electronic devices, suggesting a potential role for fluorinated organometallics in enhancing the performance of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). researchgate.netrsc.org

Exploration in Bioinorganic Chemistry

Bioinorganic chemistry explores the role of metals in biological systems and the development of metal-based drugs and diagnostic agents. While the direct application of this compound in bioinorganic chemistry is not yet established, the trifluoromethyl group is a common motif in medicinal chemistry, known for its ability to enhance the metabolic stability and bioavailability of drug candidates. researchgate.net

The intersection of organometallic chemistry and medicine offers intriguing possibilities. For example, certain organometallic compounds have shown promise as anticancer agents or as imaging probes. Future research could investigate the biological activity of this compound and its derivatives. This could involve synthesizing new compounds where the chlorine atom is replaced by biologically active ligands or exploring the potential of germanium-containing nanoparticles, derived from this precursor, for drug delivery or medical imaging. The unique combination of a germanium center and trifluoromethyl groups could lead to novel bioinorganic compounds with interesting therapeutic or diagnostic properties.

Design of Bioactive Organogermanium Compounds

The incorporation of trifluoromethyl (CF₃) groups into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. The high reactivity of the germanium-chlorine bond in this compound presents a prime opportunity for the synthesis of novel organogermanium compounds with potential biological activity. ontosight.ai

The general approach involves the nucleophilic substitution of the chloride ion by a variety of organic moieties, particularly those containing heteroatoms like nitrogen, oxygen, or sulfur, which are common in biologically active molecules.

Table 1: Potential Reactions for the Synthesis of Bioactive Organogermanium Compounds from this compound

| Reactant Type | General Reaction | Potential Bioactive Moiety |

| Heterocycles with N-H bond | (CF₃)₃GeCl + R₂NH → (CF₃)₃GeNR₂ + HCl | Pyridines, indoles, imidazoles |

| Alcohols | (CF₃)₃GeCl + ROH → (CF₃)₃GeOR + HCl | Steroids, sugars, functionalized phenols |

| Thiols | (CF₃)₃GeCl + RSH → (CF₃)₃GeSR + HCl | Cysteine derivatives, thiol-containing drugs |

Detailed research findings on analogous compounds, such as the reactions of tris(trifluoromethyl)borane carbonyl with amines, suggest that the Ge-Cl bond in this compound would be susceptible to attack by the lone pair of electrons on the nitrogen atom of a heterocyclic amine. This would lead to the formation of a new germanium-nitrogen bond, effectively tethering the trifluoromethylated germanium core to a potentially bioactive scaffold. The innate reactivity of certain positions on heterocyclic rings can be exploited for direct C-H functionalization, a strategy that has been successfully employed in trifluoromethylation reactions. nih.gov

For instance, the reaction with indole (B1671886) derivatives could yield novel compounds where the (CF₃)₃Ge group is attached to the indole nitrogen. Indole is a privileged scaffold in medicinal chemistry, found in numerous pharmaceuticals. The introduction of the trifluoromethylated germane (B1219785) moiety could significantly alter the pharmacological profile of the parent indole.

Furthermore, the reaction with alcohols and thiols, common functional groups in many natural products and drugs, could lead to the formation of germanium ethers and thioethers. These new derivatives could exhibit unique biological properties due to the combined presence of the germanium atom and the trifluoromethyl groups.

While direct biological testing of compounds derived from this compound is not yet widely reported, the synthetic possibilities are vast and represent a promising area for future research in the quest for new therapeutic agents.

Interdisciplinary Research with Other Element Chemistries

The utility of this compound extends beyond the realm of medicinal chemistry, finding applications in materials science and catalysis, thereby fostering interdisciplinary research.

Materials Science:

This compound serves as a valuable precursor for the synthesis of germanium-based nanomaterials. ontosight.ai These materials are of significant interest for their potential applications in electronics and optics. The presence of fluorine can impart desirable properties such as thermal stability and altered electronic band structures.

One area of exploration is the creation of novel polymers. The reactive Ge-Cl bond can be used to incorporate the (CF₃)₃Ge unit into a polymer backbone or as a pendant group. This could lead to the development of new fluorinated polymers with unique optical, electrical, and surface properties.

Catalysis:

The Lewis acidity of the germanium center in this compound, enhanced by the electron-withdrawing CF₃ groups, suggests its potential as a catalyst in various organic transformations. ontosight.ai While specific catalytic applications of this compound are still emerging, related trifluoromethylated compounds have shown utility in catalysis. The development of new catalytic systems is a key area where the chemistry of this compound can intersect with organic synthesis and materials science.

Table 2: Interdisciplinary Research Areas for this compound

| Research Area | Potential Application | Interacting Disciplines |

| Materials Science | Precursor for fluorinated germanium nanoparticles and polymers. | Chemistry, Physics, Engineering |

| Electronics | Component in semiconductor materials. | Chemistry, Materials Science, Electrical Engineering |

| Catalysis | Lewis acid catalyst for organic reactions. | Organic Chemistry, Inorganic Chemistry, Chemical Engineering |

The exploration of the reactivity of this compound with compounds of other elements, such as silicon, tin, or phosphorus, could lead to the synthesis of novel inorganic or organometallic materials with unprecedented properties. For example, reactions with silyl (B83357) or stannyl (B1234572) anions could generate new Ge-Si or Ge-Sn bonds, creating materials with interesting electronic and photophysical characteristics.

Q & A

Q. What are the established synthetic routes for Tris(trifluoromethyl)chlorogermane, and how can reaction conditions be optimized for yield and purity?

this compound is typically synthesized via halogen-exchange reactions. A common method involves reacting (CF₃)₃GeI with AgCl in anhydrous solvents like THF under inert conditions . Optimization may include controlling stoichiometry (e.g., 3:1 AgCl:(CF₃)₃GeI) and reaction time to minimize byproducts. Alternative approaches use protecting groups (e.g., amino substituents) to stabilize intermediates, as demonstrated in analogous pentafluoroethylgermane syntheses . Purification via fractional distillation or recrystallization in non-polar solvents (hexane) is critical for isolating high-purity products.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- NMR Spectroscopy : ¹⁹F NMR is essential for confirming CF₃ group environments (δ ~ -60 to -70 ppm), while ⁷³Ge NMR provides insights into the germanium coordination geometry (e.g., δ ~ 200-300 ppm for trigonal bipyramidal structures) .

- X-ray Crystallography : SHELXL refinement is widely used to resolve molecular geometry, including Ge–Cl bond lengths (~2.1–2.3 Å) and Cl–Ge–CF₃ bond angles (~100–110°) .

- IR Spectroscopy : Stretching vibrations for Ge–Cl (~400–500 cm⁻¹) and CF₃ groups (~1250–1350 cm⁻¹) validate structural integrity .

Q. What are the dominant reaction pathways for this compound in organometallic synthesis?

The compound primarily undergoes:

- Substitution Reactions : Replacement of Cl with nucleophiles (e.g., Grignard reagents) to form derivatives like (CF₃)₃GeR (R = alkyl, aryl).

- Oxidation/Reduction : Controlled oxidation with O₂ yields germanium oxides, while reduction with LiAlH₄ produces (CF₃)₃GeH .

- Hydrolysis : Reacts with water to form (CF₃)₃GeOH, though hydrolysis rates are slower compared to silicon analogs due to germanium’s lower electronegativity .

Advanced Research Questions

Q. How do the electron-withdrawing CF₃ groups influence the Lewis acidity and catalytic activity of this compound?

The strong electron-withdrawing nature of CF₃ groups increases the germanium center’s electrophilicity, enhancing its Lewis acidity. This property facilitates catalytic roles in Friedel-Crafts alkylation and hydrogermylation reactions. Comparative studies with phenyl or methyl-substituted germanes show ~10× higher catalytic efficiency for CF₃ derivatives due to reduced electron density at Ge . Computational DFT analyses (e.g., NBO charges) quantify this effect, revealing higher partial positive charges on Ge in (CF₃)₃GeCl versus (CH₃)₃GeCl .

Q. What computational methods are employed to model the electronic structure and reactivity of this compound?

- DFT Calculations : B3LYP/6-311+G(d,p) basis sets model Ge–Cl bond dissociation energies and transition states for substitution reactions.

- Natural Bond Orbital (NBO) Analysis : Identifies hyperconjugative interactions between Ge and CF₃ groups, explaining steric and electronic effects on reactivity .

- Molecular Dynamics (MD) Simulations : Predict solvation effects and ligand-exchange kinetics in polar aprotic solvents (e.g., DMF) .

Q. What challenges arise in handling this compound, and how are they mitigated in experimental settings?

- Moisture Sensitivity : Rapid hydrolysis necessitates strict anhydrous conditions (gloveboxes, Schlenk lines) and drying solvents over molecular sieves .

- Toxicity : Use fume hoods, nitrile gloves, and PPE to prevent exposure to volatile germanium compounds.

- Thermal Stability : Store at -20°C under argon to prevent decomposition; monitor via TGA/DSC for exothermic thresholds .

Methodological Considerations

- Contradictions in Data : Discrepancies in Ge–Cl bond lengths between crystallographic studies (2.1–2.3 Å) and DFT predictions (2.0–2.2 Å) highlight the need for multi-technique validation .

- Safety Protocols : Follow UN 3282 guidelines for organometallic compound transport, including secondary containment and hazard class 6.1 labeling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.